molecular formula C19H17Cl2N3O4S B257841 N-allyl-2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

N-allyl-2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

Cat. No. B257841
M. Wt: 454.3 g/mol
InChI Key: NUMMBXWZLRXGTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is commonly referred to as ADMS, and it has been shown to possess a wide range of potential applications in various scientific fields.

Mechanism of Action

ADMS exerts its biological effects through the inhibition of various enzymes and proteins involved in the inflammatory response, cell proliferation, and bacterial growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. ADMS also inhibits the activity of topoisomerase II, which is involved in DNA replication and cell proliferation.
Biochemical and Physiological Effects:
ADMS has been shown to possess potent anti-inflammatory effects, which make it a potential candidate for the treatment of various inflammatory disorders. It has also been shown to possess anti-cancer properties, which make it a potential candidate for the treatment of various types of cancer. Additionally, ADMS has been shown to possess anti-bacterial properties, which make it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of ADMS is its potent biological activity, which makes it a useful tool for investigating various biological processes. However, one of the limitations of ADMS is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the research and development of ADMS. One potential direction is the investigation of its potential use as a fluorescent probe for the detection of various biomolecules. Another potential direction is the development of new derivatives of ADMS with enhanced solubility and biological activity. Additionally, ADMS could be investigated for its potential use in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of ADMS involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, followed by the addition of allylamine. The resulting product is then purified through column chromatography to obtain pure ADMS.

Scientific Research Applications

ADMS has been extensively researched for its potential applications in various scientific fields. It has been shown to possess potent anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use as a fluorescent probe for the detection of various biomolecules.

properties

Product Name

N-allyl-2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

Molecular Formula

C19H17Cl2N3O4S

Molecular Weight

454.3 g/mol

IUPAC Name

2,5-dichloro-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C19H17Cl2N3O4S/c1-3-10-24(29(25,26)17-11-14(20)6-9-16(17)21)12-18-22-19(23-28-18)13-4-7-15(27-2)8-5-13/h3-9,11H,1,10,12H2,2H3

InChI Key

NUMMBXWZLRXGTJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN(CC=C)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN(CC=C)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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